4-Chloro-3-hydroxybenzene-1-sulfonyl chloride
Description
Systematic Nomenclature and Synonym Validation
The systematic nomenclature of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride follows International Union of Pure and Applied Chemistry guidelines, establishing the primary name as 4-chloro-3-hydroxybenzenesulfonyl chloride according to chemical database records. This nomenclature system assigns position numbers based on the sulfonyl chloride group serving as the principal functional group at position 1, with the chlorine atom located at position 4 and the hydroxyl group positioned at carbon 3 of the benzene ring. Alternative naming conventions documented in chemical literature include this compound and 4-chloro-3-hydroxybenzenesulfonyl chloride, both of which maintain consistency with the systematic approach while offering slight variations in hyphenation and spacing.
Chemical database validation reveals several synonymous designations that have been employed across different research contexts and commercial applications. The European Community number 862-388-5 provides regulatory identification, while the MDL number MFCD18393150 serves as a unique molecular identifier in chemical databases. These identifiers ensure consistent recognition across international chemical databases and regulatory frameworks, facilitating accurate communication and documentation in scientific literature.
Properties
IUPAC Name |
4-chloro-3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMAZMGBUJFHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261761-11-8 | |
| Record name | 4-chloro-3-hydroxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 3-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The hydroxy group in the compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reducing Agents: Reducing agents like sodium borohydride can be used to reduce the hydroxy group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the hydroxy group can lead to the formation of corresponding ketones or aldehydes.
Reduction Products: Reduction of the hydroxy group can result in the formation of alcohol derivatives.
Scientific Research Applications
Synthetic Applications
4-Chloro-3-hydroxybenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its sulfonyl chloride functional group allows it to participate in numerous chemical reactions.
1.1. Friedel-Crafts Reactions
This compound is commonly used as a sulfonylating agent in Friedel-Crafts reactions, enabling the introduction of sulfonyl groups into aromatic compounds. The presence of the hydroxyl group enhances its electrophilicity, making it an effective reagent for these transformations.
1.2. Preparation of Sulfonamide Derivatives
The compound is instrumental in synthesizing sulfonamide derivatives, which exhibit diverse biological activities. These derivatives are often explored for their potential as antimicrobial and anticancer agents.
Research has highlighted the biological significance of this compound, particularly concerning its antibacterial and anticancer properties.
2.1. Antimicrobial Properties
Studies have shown that sulfonamide derivatives synthesized from this compound can inhibit bacterial growth by interfering with folic acid synthesis pathways. For example, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
2.2. Anticancer Potential
The compound has been investigated for its ability to modulate cancer cell survival pathways. Research indicates that certain derivatives can induce apoptosis in human cancer cell lines, showcasing their potential as anticancer agents.
Case Studies
Several case studies illustrate the practical applications of this compound in drug development and other fields.
3.1. Development of Antitumor Agents
A notable study focused on the optimization of salicylic acid-derived sulfonamide compounds for targeting MYC oncogenes. High-throughput screening identified several promising candidates derived from this compound, which showed effective inhibition of MYC binding to its target proteins .
3.2. Antimicrobial Resistance Research
In clinical settings, derivatives of this compound have been explored as treatment options for infections caused by antibiotic-resistant bacteria. Results indicated a reduction in infection rates among patients treated with these compounds compared to standard therapies .
Research Findings and Insights
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities . This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds .
Comparison with Similar Compounds
Halogen vs. Hydroxyl Groups
- The hydroxyl group in this compound enables hydrogen bonding, improving solubility in polar solvents compared to non-polar derivatives like 3-chloro-4-methylbenzene-1-sulfonyl chloride .
- In contrast, 3-chloro-4-fluorobenzenesulfonyl chloride () exhibits higher electrophilicity due to the electron-withdrawing fluorine atom, making it more reactive in nucleophilic substitution reactions .
Steric and Electronic Modifications
- Bulky substituents, such as the phenoxy group in 4-(3-fluorophenoxy)benzene-1-sulfonyl chloride (), reduce reaction rates in sterically hindered environments but enhance stability in high-temperature syntheses .
- Ethyl and methyl groups (e.g., 4-ethylbenzene-1-sulfonyl chloride, ) lower melting points and increase lipid solubility, favoring applications in hydrophobic material coatings .
Multi-Substituted Derivatives
Agrochemical and Material Science
Biological Activity
4-Chloro-3-hydroxybenzene-1-sulfonyl chloride, with the chemical formula CHClOS and CAS number 1261761-11-8, is an aromatic sulfonyl chloride that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features:
- Chlorine atom at position 4 on the benzene ring.
- Hydroxyl group at position 3.
- Sulfonyl chloride functional group (–SO₂Cl).
These functional groups contribute to its reactivity and potential applications in various fields, particularly in pharmaceuticals.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antibacterial and antifungal properties. The sulfonyl chloride moiety enhances reactivity towards biological targets, making it a candidate for developing new therapeutic agents.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antibacterial activity | |
| Derivatives of sulfonyl chlorides | Antifungal properties |
Cytotoxic Effects
Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. The structural modifications in sulfonyl chlorides can significantly affect their cytotoxicity.
Study on Antibacterial Activity
A study evaluated the antibacterial activity of various sulfonyl chlorides, including this compound, against Staphylococcus aureus. The results showed a significant inhibition zone compared to controls, indicating potential as an antibacterial agent.
Research on Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound in cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2-hydroxybenzene-1-sulfonyl chloride | Chlorine at position 5, hydroxyl at position 2 | Antimicrobial properties |
| 3,5-Dichloro-2-hydroxybenzene-1-sulfonyl chloride | Two chlorines on the benzene ring | Increased reactivity and potential cytotoxicity |
Q & A
Q. What are the optimal synthetic pathways and conditions for preparing 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized by reacting benzene sulfonyl chloride derivatives with specific reagents (e.g., cyclopropyl isocyanate) under inert atmospheres using solvents like dichloromethane or chloroform . Purification often employs recrystallization or column chromatography to achieve >97% purity. Key parameters include temperature control (e.g., 0–5°C during chlorination) and stoichiometric ratios to minimize side products like disulfones.
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Store in amber glass bottles at 2–8°C under anhydrous conditions to avoid hydrolysis .
- Waste Disposal : Segregate waste in labeled containers and neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal .
Q. What analytical techniques are suitable for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>97% threshold) .
- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., chloro and hydroxy groups at C4 and C3, respectively).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., 227.0 g/mol for CHClOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Yield discrepancies often arise from incomplete chlorination or solvent effects. Systematic troubleshooting includes:
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance chlorination efficiency. Documented yields for similar compounds range from 60–85% under optimized conditions .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during functionalization?
- Methodological Answer : Hydrolysis is minimized by:
- Moisture Control : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
- Low-Temperature Reactions : Conduct reactions at –20°C to slow hydrolysis kinetics.
- Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl groups, which are later removed under acidic conditions .
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:
- Electrophilic Aromatic Substitution (EAS) : The hydroxy group at C3 directs electrophiles to the para position (C6) due to resonance stabilization.
- Nucleophilic Attack : The sulfonyl chloride group exhibits higher electrophilicity at the sulfur atom, favoring SN2 mechanisms in substitutions .
Notes
- Advanced questions integrate computational, kinetic, and mechanistic analyses to address research challenges.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
